ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate
Description
Ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a spirocyclic compound featuring a fused indole-pyrano-pyridine core. Key structural attributes include:
- Spiro junction: Connects indole and pyrano-pyridine moieties, conferring conformational rigidity.
- Substituents: A benzyl group at position 1, amino and ester groups at positions 2' and 3', and methyl groups at 6' and 7'.
This compound’s complexity suggests applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or protease modulators.
Properties
IUPAC Name |
ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-4-34-25(32)22-23(28)35-20-14-16(2)29(3)24(31)21(20)27(22)18-12-8-9-13-19(18)30(26(27)33)15-17-10-6-5-7-11-17/h5-14H,4,15,28H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYMGMATZJUGCER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5)C(=O)N(C(=C2)C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of indoline derivatives with pyrano[3,2-c]pyridine intermediates under controlled conditions. The reaction often requires the use of catalysts, such as Lewis acids, and solvents like dichloromethane or ethanol. The reaction temperature and time are crucial parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature, pressure, and pH control ensures consistent product quality. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to isolate the desired product from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds related to ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate exhibit promising anticancer properties. For instance, derivatives of indole and pyridine have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis. Specific compounds have been identified as potential inhibitors of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis .
Antimicrobial Properties
This compound has also been investigated for its antimicrobial activities. Research suggests that derivatives can act against a range of bacterial and fungal pathogens. The mechanism of action often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Materials Science
Dye-Sensitized Solar Cells (DSSCs)
Compounds similar to this compound have been explored for their applications in dye-sensitized solar cells. Their ability to absorb light efficiently and facilitate electron transfer makes them suitable candidates for enhancing the performance of solar energy devices .
Biological Research
Neuroprotective Effects
There is emerging evidence that compounds in this class may possess neuroprotective properties. Studies have suggested potential benefits in models of neurodegenerative diseases such as Alzheimer's disease. The ability to modulate neurotransmitter systems and reduce oxidative stress is a key area of interest .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 2’-amino-1-benzyl-6’,7’-dimethyl-2,5’-dioxo-5’,6’-dihydrospiro[indoline-3,4’-pyrano[3,2-c]pyridine]-3’-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific biological context and are often elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related spirocyclic and heterocyclic derivatives, focusing on molecular features, substituent effects, and physicochemical properties.
Substituent Variations in Spiro-Indole-Pyrano-Pyridine Derivatives
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects on Molecular Weight :
- The 3-fluorobenzyl analog (486.50 g/mol) exceeds the target compound’s mass due to fluorine and nitrile groups .
- Replacement of benzyl with allyl () reduces mass by ~27 g/mol, highlighting the impact of aromatic vs. aliphatic groups .
Functional Group Influence: Nitrile (C≡N) vs. Nitro (-NO2) vs. Amino (-NH2): ’s nitrophenyl group introduces strong electron-withdrawing effects, contrasting with the target’s electron-donating amino group. This may affect redox stability or receptor interactions .
Stereochemical Complexity: None of the analogs (e.g., ) report stereocenters, suggesting simpler synthesis compared to the target compound, which may have undefined stereochemistry .
Physicochemical and Spectroscopic Comparisons
Table 2: Spectroscopic and Physical Property Data
Insights:
- Ester Group Detection : The triplet at δ 1.23 (OCH2CH3) in ’s compound aligns with typical ethyl ester signals, suggesting similar resonances for the target compound’s 3'-ester .
- Melting Points : ’s compound (215–217°C) and ’s (206°C) reflect high crystallinity due to nitro or hydroxyl groups, whereas the target compound’s melting point remains uncharacterized .
Biological Activity
Ethyl 2'-amino-1-benzyl-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate is a complex organic compound with potential biological activities. Its structure suggests that it may exhibit various pharmacological properties due to the presence of indole and pyrano-pyridine moieties, which are known for their diverse biological effects.
Chemical Structure
The compound features a unique spiro configuration that incorporates both indole and pyrano-pyridine structures. This structural complexity is often associated with enhanced biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its anticancer properties, antimicrobial effects, and potential as an enzyme inhibitor. The following sections detail specific findings related to these activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Mechanism of Action : Indole derivatives have been shown to induce apoptosis in cancer cells by modulating various signaling pathways. For instance, compounds in this class can decrease the expression of anti-apoptotic proteins like Bcl-2 while increasing pro-apoptotic factors such as Bax and PARP .
- Cell Line Studies : In vitro studies have demonstrated significant antiproliferative effects against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range from low micromolar concentrations (around 0.34 to 18.7 μM), indicating potent activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| MCF-7 | 0.34 | Apoptosis induction via Bcl-2/Bax modulation |
| HepG2 | 18.7 | Inhibition of cell proliferation |
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Gram-positive and Gram-negative Bacteria : Similar indole derivatives have shown significant inhibitory effects against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial DNA gyrase and topoisomerase IV activities .
Enzyme Inhibition
The compound may also function as an enzyme inhibitor:
- Target Enzymes : Research indicates that indole-based compounds can act as competitive inhibitors for enzymes involved in critical metabolic pathways. For instance, they have been shown to inhibit indole-3-acetic acid-amido synthetases in plants, which could suggest similar mechanisms in human systems .
Case Studies
- Study on Anticancer Activity : A recent study synthesized various indole derivatives and tested their effects on MCF-7 cells. The most active compound showed an IC50 value of 0.34 μM and was found to induce apoptosis by downregulating Bcl-2 .
- Antimicrobial Evaluation : Another study evaluated a series of indole-derived thioureas against clinical strains of bacteria. Compounds were found to exhibit significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 1 to 10 μg/mL against Staphylococcus aureus .
Q & A
Q. What synthetic strategies are recommended for preparing this spirocyclic compound?
The synthesis typically involves multi-step reactions, including cyclocondensation, Mannich reactions, and spiroannulation. For example, similar spiro compounds are synthesized via acid-catalyzed cyclization of precursors containing indole and pyranopyridine moieties under reflux conditions . Key intermediates may require Boc (tert-butoxycarbonyl) protection for amino groups to prevent side reactions . Solvent selection (e.g., ethanol or THF) and catalyst optimization (e.g., p-toluenesulfonic acid) are critical for yield improvement.
Q. How can the structural integrity of this compound be validated?
Use a combination of:
- X-ray crystallography to resolve the spiro center and confirm stereochemistry (e.g., disorder in crystal structures requires high-resolution data and refinement with SHELXL ).
- NMR spectroscopy : H and C NMR to identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (δ 160–180 ppm). Spin-spin coupling in the pyrano[3,2-c]pyridine ring can confirm regiochemistry .
- Mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]) and fragmentation patterns .
Q. What safety protocols should be followed during handling?
While specific toxicity data for this compound are limited, structurally related ethyl carboxylates require:
- Use of PPE (gloves, lab coat, goggles) due to potential skin/eye irritation.
- Storage in airtight containers at 2–8°C to prevent hydrolysis of the ester group .
- Fume hood usage for reactions involving volatile solvents (e.g., dichloromethane) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Focus on modifying substituents at the 2'-amino , 6',7'-dimethyl , and benzyl positions (Table 1):
| Position Modified | Example Substituent | Impact on Bioactivity | Reference |
|---|---|---|---|
| 2'-Amino | Acetylation | Reduced solubility, altered target binding | |
| Benzyl | Halogenation (e.g., Cl) | Enhanced lipophilicity, improved CNS penetration | |
| Pyrano ring | Methoxy groups | Increased electron density, altered pharmacokinetics |
Methodology :
- Use computational docking (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs.
- Synthesize analogs via Suzuki-Miyaura coupling for aryl group diversification .
Q. What pharmacological targets are plausible based on structural analogs?
Analogous spiro compounds show activity against:
- Kinases : The indole-pyridine core mimics ATP-binding pockets, as seen in pyrido[2,3-d]pyrimidine derivatives inhibiting EGFR .
- Microtubule assembly : Spirocyclic structures disrupt tubulin polymerization, relevant in cancer research .
- Antimicrobial targets : The 2'-amino group may interact with bacterial DNA gyrase, similar to fluoroquinolones .
Q. How can degradation products be identified and mitigated?
- Forced degradation studies : Expose the compound to heat (40–60°C), acidic/basic conditions, and UV light.
- HPLC-MS analysis : Monitor hydrolysis of the ethyl ester to carboxylic acid (retention time shift) or cleavage of the spiro ring .
- Stabilization strategies : Lyophilization for long-term storage or formulation with cyclodextrins to protect labile groups .
Q. What challenges arise in crystallographic analysis of this compound?
- Disorder in spiro centers : Resolve using twin refinement (e.g., SHELXL) and high-resolution datasets (R factor < 0.05) .
- Weak diffraction : Crystallize via vapor diffusion with PEG 4000 as a precipitant .
- Data-to-parameter ratio : Ensure ≥ 15:1 to avoid overfitting; collect >10,000 reflections for triclinic systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
